3-(1H-indol-3-yl)-3-oxopropanenitrile
Overview
Description
Synthesis Analysis
The synthesis of 3-(1H-indol-3-yl)-3-oxopropanenitrile involves methods that enable the creation of different heterocyclic compounds derived from this precursor. The synthetic importance and reactivity of this compound have been thoroughly investigated, highlighting recent progress in its use for generating heterocyclic compounds through various synthetic routes (Fadda et al., 2014).
Molecular Structure Analysis
The molecular structure of 3-(1H-indol-3-yl)-3-oxopropanenitrile serves as a cornerstone for understanding its chemical reactivity and properties. The indole moiety in its structure is pivotal for its chemical behavior, especially in catalytic reactions that lead to the formation of polysubstituted carbazoles and other complex molecules. Rhodium-catalyzed annulation of this compound with sulfoxonium ylides or diazo compounds exemplifies its utility in synthesizing polysubstituted carbazoles (Xiao et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving 3-(1H-indol-3-yl)-3-oxopropanenitrile are diverse, including rhodium-catalyzed carbocyclization with alkynes and alkenes through C-H activation. These reactions are notable for their broad substrate range and high yields, demonstrating the compound's versatility in synthesizing 1,7-fused indolines and other polycyclic compounds (Zhou et al., 2016).
Physical Properties Analysis
The physical properties of 3-(1H-indol-3-yl)-3-oxopropanenitrile, such as solubility, melting point, and boiling point, are essential for its handling and application in various chemical reactions. However, specific details on these properties require further exploration in the literature to provide a comprehensive understanding.
Chemical Properties Analysis
The chemical properties of 3-(1H-indol-3-yl)-3-oxopropanenitrile, including its reactivity with various chemical reagents, enable the synthesis of a wide array of heterocyclic compounds. Its interaction with nucleophiles and electrophiles, catalytic transformations, and participation in multicomponent reactions underscore its synthetic utility in organic chemistry (Gomha & Abdel‐Aziz, 2012).
Scientific Research Applications
1. Anti-Inflammatory Activity
- Summary of the Application : The compound N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide (JR19), which contains the “3-(1H-indol-3-yl)-3-oxopropanenitrile” moiety, was studied for its anti-inflammatory potential .
- Methods of Application : The study started with the carrageenan-induced peritonitis model, followed by an investigation of leukocyte migration using the subcutaneous air pouch test and an assessment of the antinociceptive profile using formalin-induced pain .
- Results or Outcomes : In the peritonitis assay, JR19 (10 and 20 mg/kg) reduced leukocyte migration by 59% and 52%, respectively, compared to the vehicle group . In the subcutaneous air pouch assay, the reduction in cell migration was 66%, and the response to intraplantar formalin was reduced by 39%, particularly during the inflammatory phase .
2. Synthesis of Indole Derivatives
- Summary of the Application : Indoles, including “3-(1H-indol-3-yl)-3-oxopropanenitrile”, are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and are used in the treatment of various disorders in the human body .
- Methods of Application : The synthesis of indole derivatives involves various chemical reactions, but the specific methods and technical details are not provided in the source .
- Results or Outcomes : The application of indole derivatives has attracted increasing attention in recent years due to their biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
3. Antitubercular Activity
- Summary of the Application : A series of (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide compounds, which likely include “3-(1H-indol-3-yl)-3-oxopropanenitrile”, were synthesized and evaluated for their antitubercular activity .
- Methods of Application : The compounds were screened for antitubercular activity against Mycobacterium tuberculosis H37Rv strain .
- Results or Outcomes : The specific results or outcomes of this study are not provided in the source .
4. Antiviral Activity
- Summary of the Application : Indole derivatives, including “3-(1H-indol-3-yl)-3-oxopropanenitrile”, have been found to possess antiviral activity .
- Methods of Application : The specific methods and technical details are not provided in the source .
- Results or Outcomes : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
5. Synthesis of Isoindolin-1-one Derivatives
- Summary of the Application : A series of 3-(1H-indol-3-yl)isoindolin-1-one derivatives were synthesized .
- Methods of Application : The compounds were synthesized by the three-component reaction of a phthalaldehydic acid, primary amine, and 1H-indole in water under catalyst-free conditions .
- Results or Outcomes : The reaction presented here has several advantages, such as clean, one-pot, and easy handling .
6. Antiproliferative Activities
- Summary of the Application : A series of compounds, likely including “3-(1H-indol-3-yl)-3-oxopropanenitrile”, were synthesized and evaluated for their in vitro antiproliferative activities against HeLa, MCF-7 and HT-29 cancer cell lines .
- Methods of Application : The specific methods and technical details are not provided in the source .
- Results or Outcomes : Some of the target compounds demonstrated effective activities towards the three tumour cell lines .
7. Preparation of Benzofuran Derivatives
- Summary of the Application : “3-(1H-Indol-3-yl)benzofuran-2(3H)-ones” were efficiently accessed via polyphosphoric acid-mediated condensation of 3-(2-nitrovinyl)-1H-indoles with phenols .
- Methods of Application : The specific methods and technical details are not provided in the source .
- Results or Outcomes : The reaction presented here has several advantages, such as clean, one-pot, and easy handling .
8. Antiviral Activity
- Summary of the Application : 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
- Methods of Application : The specific methods and technical details are not provided in the source .
- Results or Outcomes : Compounds 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide (2), 4-ethyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide (3), 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-propylthiosemicarbazide (4), and 4-butyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide (5) are potent antiviral agents with IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .
Safety And Hazards
The safety and hazards associated with “3-(1H-indol-3-yl)-3-oxopropanenitrile” are not explicitly mentioned in the literature. However, it is generally recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak6.
Future Directions
The future directions for the research and development of “3-(1H-indol-3-yl)-3-oxopropanenitrile” are not explicitly mentioned in the literature. However, a recent study showed the rapid and mild generation of an (1H-indol-3-yl)methyl electrophile that enables the rapid and mild nucleophilic substitution in a microflow reactor2. This development could potentially facilitate the synthesis of various indole derivatives, including “3-(1H-indol-3-yl)-3-oxopropanenitrile”, and open up new avenues for their applications in medicinal chemistry and drug discovery2.
properties
IUPAC Name |
3-(1H-indol-3-yl)-3-oxopropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c12-6-5-11(14)9-7-13-10-4-2-1-3-8(9)10/h1-4,7,13H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKBLDDGNWKWKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90368727 | |
Record name | 3-(1H-indol-3-yl)-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90368727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-indol-3-yl)-3-oxopropanenitrile | |
CAS RN |
20356-45-0 | |
Record name | 3-(1H-indol-3-yl)-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90368727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Cyanoacetyl)indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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